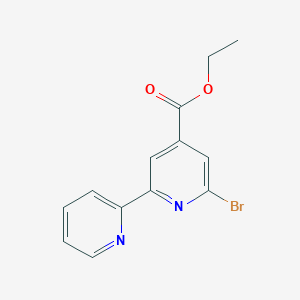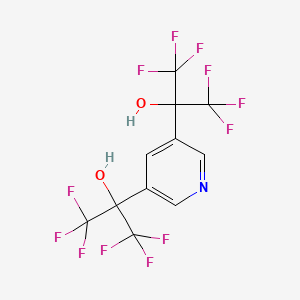
2,2'-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is a fluorinated organic compound characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with 1,1,1,3,3,3-hexafluoropropan-2-ol groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) typically involves the reaction of pyridine derivatives with hexafluoropropanol. One common method includes the use of hydrogen fluoride and isopropanol to produce 1,1,1,3,3,3-hexafluoropropan-2-ol, which is then reacted with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atoms in the hexafluoropropanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mecanismo De Acción
The mechanism of action of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-ol: A simpler fluorinated alcohol with similar properties but lacking the pyridine ring.
3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Another pyridine-based compound with different substituents, used in similar applications.
Uniqueness
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is unique due to its combination of a pyridine ring and highly fluorinated alcohol groups. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C11H5F12NO2 |
|---|---|
Peso molecular |
411.14 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C11H5F12NO2/c12-8(13,14)6(25,9(15,16)17)4-1-5(3-24-2-4)7(26,10(18,19)20)11(21,22)23/h1-3,25-26H |
Clave InChI |
HNRUXCPLONENTM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


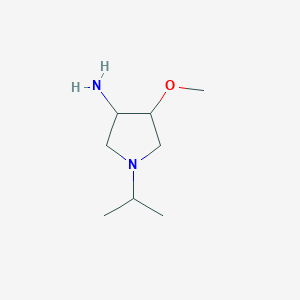
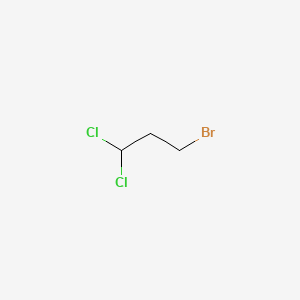
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
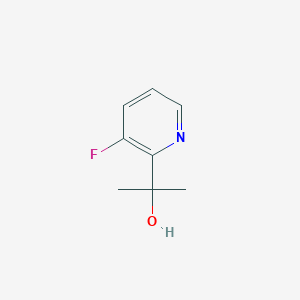
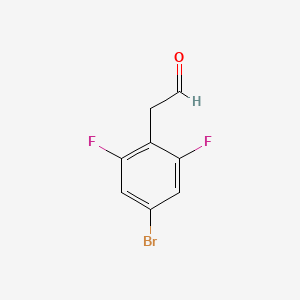
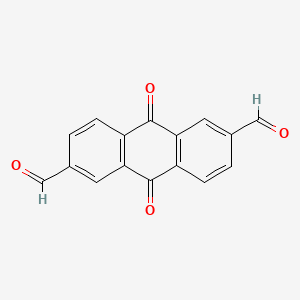
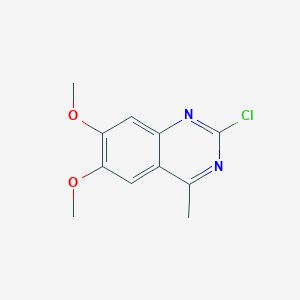
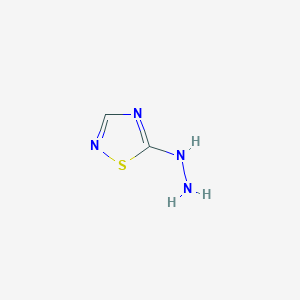
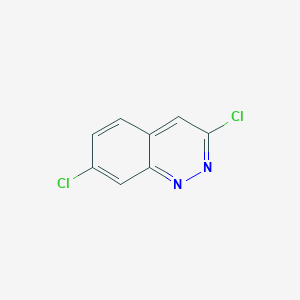
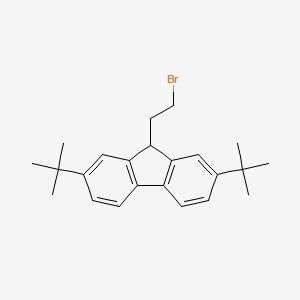
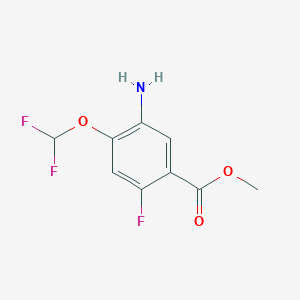
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
